molecular formula C18H22N2O2 B14621350 2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate CAS No. 60295-18-3

2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate

Cat. No.: B14621350
CAS No.: 60295-18-3
M. Wt: 298.4 g/mol
InChI Key: STZVMONZXJDLPM-UHFFFAOYSA-N
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Description

2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a hydrazinecarboxylate group attached to a 2-methyl-2-propanyl and a diphenylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate typically involves the reaction of 2-methyl-2-propanyl hydrazinecarboxylate with diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazinecarboxylates.

Scientific Research Applications

2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propanyl 2-(4-dimethylaminobenzyl)hydrazinecarboxylate
  • 2-Methyl-2-propanyl 2-(2-hydroxybenzyl)hydrazinecarboxylate

Uniqueness

2-Methyl-2-propanyl 2-(diphenylmethyl)hydrazinecarboxylate is unique due to its specific structural features, such as the presence of both 2-methyl-2-propanyl and diphenylmethyl groups

Properties

CAS No.

60295-18-3

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl N-(benzhydrylamino)carbamate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-19-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,19H,1-3H3,(H,20,21)

InChI Key

STZVMONZXJDLPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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